molecular formula C17H22N6O2 B2853920 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2319809-07-7

3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2853920
CAS No.: 2319809-07-7
M. Wt: 342.403
InChI Key: CMFJHNNTXIMNHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a [3+2] cycloaddition reaction . The azabicyclo[3.2.1]octane ring could be formed through a series of ring-closing reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The azabicyclo[3.2.1]octane is a fused ring system containing eight carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the azabicyclo[3.2.1]octane ring. The triazole ring is known to participate in various chemical reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound more polar .

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-11-12(2)19-10-21(17(11)25)7-16(24)23-13-3-4-14(23)6-15(5-13)22-9-18-8-20-22/h8-10,13-15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFJHNNTXIMNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2C3CCC2CC(C3)N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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